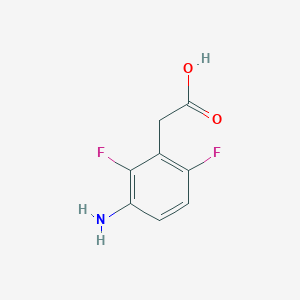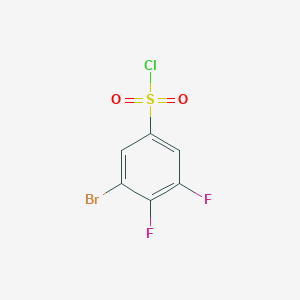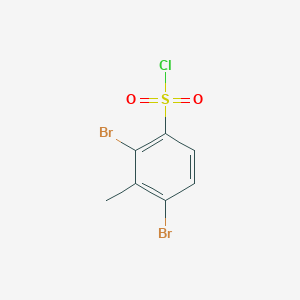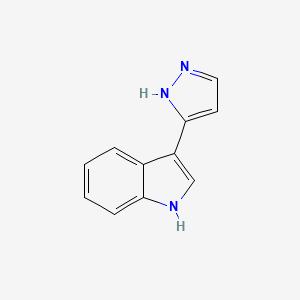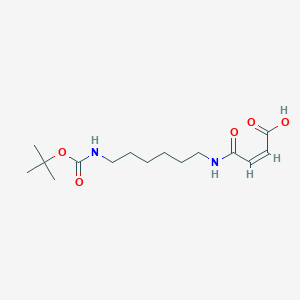
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid typically involves multiple steps:
Protection of the amine group: The starting material, 6-aminohexylamine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Formation of the enone: The Boc-protected amine is then reacted with an appropriate aldehyde or ketone under basic conditions to form the enone intermediate.
Final coupling: The enone intermediate is coupled with a suitable carboxylic acid derivative, such as an acid chloride or ester, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the enone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols or alkanes
Substitution: Derivatives with different functional groups attached to the amine
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups.
Medicine
In medicine, this compound may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected to reveal the free amine, which can then interact with specific active sites on enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis for the preparation of barbiturates and other compounds.
Memantine: A compound used in the treatment of Alzheimer’s disease, which acts on NMDA receptors.
Uniqueness
(Z)-4-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)-4-oxobut-2-enoic acid is unique due to its combination of a Boc-protected amine and an enone moiety, allowing for selective reactions and functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C15H26N2O5 |
|---|---|
Molekulargewicht |
314.38 g/mol |
IUPAC-Name |
(Z)-4-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)17-11-7-5-4-6-10-16-12(18)8-9-13(19)20/h8-9H,4-7,10-11H2,1-3H3,(H,16,18)(H,17,21)(H,19,20)/b9-8- |
InChI-Schlüssel |
RUZIVPSDSPCJMP-HJWRWDBZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


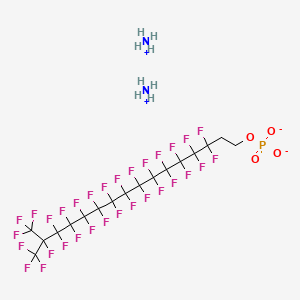
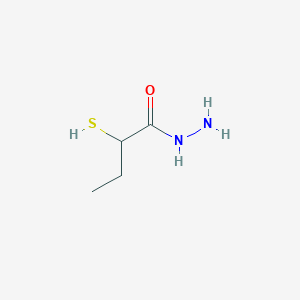
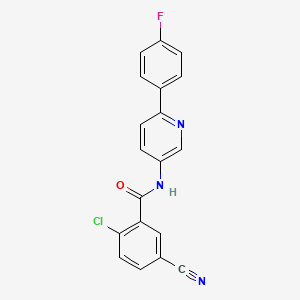

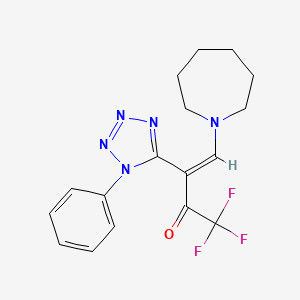
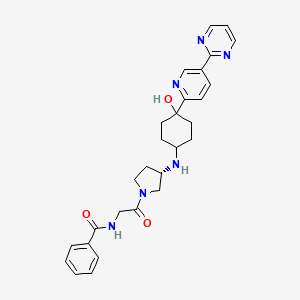

![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


